Methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate
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Overview
Description
Methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate typically involves the reaction of 2,2-difluoroethylamine with a suitable azetidine precursor under controlled conditions. One common method involves the use of a [2 + 2] cycloaddition reaction between an aziridine and an alkene, followed by esterification to introduce the methyl ester group . The reaction conditions often require the use of a catalyst, such as a Lewis acid, and may be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the azetidine ring .
Scientific Research Applications
Methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of bioactive molecules, including pharmaceuticals.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the difluoroethyl group can enhance the compound’s stability and binding affinity, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-fluoroethyl)azetidine-3-carboxylate
- Methyl 1-(2,2-dichloroethyl)azetidine-3-carboxylate
- Methyl 1-(2,2-dibromoethyl)azetidine-3-carboxylate
Uniqueness
Methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c1-12-7(11)5-2-10(3-5)4-6(8)9/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFLZXOXCHJURD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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